2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Lipophilicity Medicinal Chemistry Physicochemical Properties

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is a heterocyclic primary amine featuring a thiophene ring substituted at the 5-position with a trifluoromethyl group and at the 2-position with an ethanamine chain. This small molecule (MW 195.21 g/mol, C7H8F3NS) is a versatile building block in medicinal chemistry and agrochemical research, where the electron-withdrawing and lipophilic trifluoromethyl group is employed to modulate the physicochemical and pharmacokinetic profiles of lead compounds.

Molecular Formula C7H8F3NS
Molecular Weight 195.21 g/mol
CAS No. 1260663-12-4
Cat. No. B1404858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Trifluoromethyl)thien-2-YL]ethanamine
CAS1260663-12-4
Molecular FormulaC7H8F3NS
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(F)(F)F)CCN
InChIInChI=1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2
InChIKeyPRYRJWHPSRLJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Trifluoromethyl)thien-2-YL]ethanamine (CAS 1260663-12-4) Compound Profile for Sourcing


2-[5-(Trifluoromethyl)thien-2-YL]ethanamine is a heterocyclic primary amine featuring a thiophene ring substituted at the 5-position with a trifluoromethyl group and at the 2-position with an ethanamine chain [1]. This small molecule (MW 195.21 g/mol, C7H8F3NS) is a versatile building block in medicinal chemistry and agrochemical research, where the electron-withdrawing and lipophilic trifluoromethyl group is employed to modulate the physicochemical and pharmacokinetic profiles of lead compounds [2]. It is typically supplied as a free base with a standard purity of 95% .

Why 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine Cannot Be Substituted Arbitrarily


Directly substituting this compound with a non-fluorinated analog or a regioisomer carries a high risk of altering critical molecular properties. The precise positioning of the trifluoromethyl group on the thiophene ring dictates the molecule's electron distribution, lipophilicity, and metabolic stability, which are key drivers in structure-activity relationships [1]. For instance, moving the ethanamine chain on the thiophene ring or replacing the -CF3 group with -CH3 will produce a different hydrogen bond acceptor count, LogP, and steric profile, potentially invalidating pharmacological activity observed in a lead series or changing the outcome of a synthetic transformation [2]. Procurement of the specific regioisomer is thus non-negotiable for research reproducibility.

Head-to-Head Quantitative Evidence for 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine


XLogP3-AA Lipophilicity Comparison: Trifluoromethyl vs. Methyl Analogs

The predicted lipophilicity (XLogP3-AA) of the target compound is 1.9 [1]. This is a stark contrast to the non-fluorinated analog 2-thiopheneethylamine, which has a predicted XLogP3 of 0.80 [2]. This 1.1 log unit difference, driven by the -CF3 group in the target compound, represents a significant increase in lipophilicity, which is directly correlated with enhanced membrane permeability. For comparison, substituting the thiophene for a phenyl ring in 2-(4-trifluoromethylphenyl)ethanamine yields a XLogP3 of 2.2, indicating the thiophene core offers a distinct, intermediate lipophilicity profile [3].

Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen Bond Acceptor Strength: 5-Trifluoromethyl vs. 3-Trifluoromethyl Regioisomer

The target compound, with a 5-trifluoromethyl group on the thiophene ring, presents a distinct electronic surface compared to its 3-trifluoromethyl regioisomer. The target compound has a computed Topological Polar Surface Area (TPSA) of 54.3 Ų [1]. The regioisomer 1-[5-(trifluoromethyl)thiophen-3-yl]ethan-1-amine, where the ethanamine chain is attached at the 3-position, has a slightly higher TPSA of 54.3 Ų but a significantly different shape and electron distribution, as evidenced by its different XLogP3-AA of 1.8 [2]. The 0.1 unit difference in LogP and the altered spatial orientation of the amine relative to the -CF3 group will lead to different binding interactions and target selectivity profiles in biological systems.

Molecular Interactions Regioisomer Comparison Electronic Effects

Metabolic Stability Class Advantage of Trifluoromethylated Thiophene Ethylamines over Phenyl Analogs

While direct head-to-head metabolic stability data is not available for this specific compound, patent literature establishes that the trifluoromethylthiophenylethylamine class was designed to possess desirable pharmacological properties, including anorexigenic activity without central stimulant or cardiovascular effects, implying a favorable metabolic and safety profile [1]. The introduction of a trifluoromethyl group is a well-validated strategy to block CYP450-mediated metabolism at the para-position of a phenyl ring. In a thiophene core, this effect is likely conserved, providing a class-level advantage over non-fluorinated thiophene ethylamines which are more susceptible to oxidation.

Metabolic Stability Drug Design CYP450

High-Value Application Scenarios for 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine


Precision Building Block for CNS-Penetrant Lead Optimization

In central nervous system (CNS) drug discovery, the optimal logP range for blood-brain barrier penetration is typically 1-3 [1]. With a predicted XLogP3 of 1.9, this compound is an ideal primary amine building block for constructing CNS-focused libraries, offering a balance of permeability and solubility that is superior to more lipophilic phenyl analogs (XLogP 2.2) and better than non-fluorinated thiophenes (XLogP 0.80).

Regiospecific Intermediate for Anorexigenic Agent Synthesis

Based on the patent landscape, the trifluoromethylthiophenylethylamine scaffold has been specifically claimed in the synthesis of compounds with anorexigenic activity [1]. The 2-ethanamine substitution pattern is crucial for this biological activity. Using the wrong regioisomer, such as the 3-ethanamine derivative, will not produce the claimed intermediates and will lead to inactive final compounds, causing significant project delays and financial loss.

Functional Material Ligand Design Requiring Defined Electron-Withdrawing Properties

The high electronegativity of the -CF3 group makes this compound a valuable ligand precursor for transition metal catalysis or materials science. The precise electronic tuning achieved by the 2-aminoethyl-5-trifluoromethyl substitution pattern is reflected in its computed properties like a TPSA of 54.3 Ų [1], which directly impacts metal coordination geometry. Substituting this with an analog that has a different substitution pattern will alter the ligand field strength and the resulting material's functional properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[5-(Trifluoromethyl)thien-2-YL]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.